molecular formula C11H15ClN2O B2625029 N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide CAS No. 500345-88-0

N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide

Cat. No.: B2625029
CAS No.: 500345-88-0
M. Wt: 226.7
InChI Key: QJSYMOBIWVHCOH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-3-13-7-11(15)14-10-6-9(12)5-4-8(10)2/h4-6,13H,3,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSYMOBIWVHCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide typically involves the reaction of 5-chloro-2-methylbenzoic acid with ethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under controlled conditions, often in an inert atmosphere, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Acetamide Derivatives

2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide (V9)
  • Key Features: Contains a quinazolinone ring instead of a chlorinated phenyl group.
  • Differentiator: The quinazolinone moiety enhances anti-inflammatory efficacy but may increase toxicity risks compared to the simpler phenyl group in the target compound .
N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide
  • Key Features: Replaces the ethylamino group with a cyano substituent.
  • Activity: No direct pharmacological data available, but cyano groups typically enhance metabolic stability. Molecular weight: 206.65 g/mol (lower than the target compound) .

Agrochemical Acetamides

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Key Features : Methoxymethyl and diethylphenyl substituents.
  • Application : Herbicide with pre-emergent activity. Molecular weight: 269.77 g/mol .
  • Differentiator: The methoxymethyl group in alachlor enhances soil mobility, whereas the ethylamino group in the target compound may favor mammalian target interactions .
Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide)
  • Key Features : Thienyl ring and branched methoxyalkyl chain.
  • Application : Selective herbicide for corn and soybeans.
  • Differentiator : The thienyl group improves lipid solubility, while the target compound’s chloro-methylphenyl group may offer better thermal stability .

Pharmacologically Active Analogues

N-(5-Chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
  • Key Features: Incorporates a sulfonylamino group.
  • Activity: No direct data, but sulfonamide groups are associated with enzyme inhibition (e.g., carbonic anhydrase). Molecular weight: 380.9 g/mol .
2-(Ethylamino)-N-(propan-2-yl)acetamide Hydrochloride
  • Key Features : Isopropyl group instead of chlorophenyl.
  • Application : Intermediate in drug synthesis. Molecular weight: 180.68 g/mol .
  • Differentiator : The absence of an aromatic ring simplifies metabolism but limits target specificity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Activity/Use Reference
This compound C₁₁H₁₅ClN₂O 226.70 5-Chloro-2-methylphenyl, ethylamino Research chemical (potential anti-inflammatory)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide (V9) C₁₈H₁₈N₄O₂ 338.37 Quinazolinone, ethylamino Anti-inflammatory
Alachlor C₁₄H₂₀ClNO₂ 269.77 2,6-Diethylphenyl, methoxymethyl Herbicide
N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide C₁₀H₉ClN₂O 206.65 5-Chloro-2-methylphenyl, cyano Unknown (structural analogue)

Research Findings and Implications

  • Anti-Inflammatory Potential: The target compound’s ethylamino group may mimic the activity of V9 but lacks the quinazolinone ring, likely reducing potency .
  • Structural Optimization: Replacing the ethylamino group with sulfonyl or cyano moieties alters solubility and target engagement, as seen in analogues .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article summarizes the compound's properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is a derivative of acetanilide characterized by a chlorine atom at the 5-position and an ethylamino group attached to the acetamide moiety. Its molecular formula is C11H14ClN2OC_{11}H_{14}ClN_2O, which contributes to its unique biological activity profile.

Antimicrobial Properties

The compound has been studied for its antimicrobial properties , showing effectiveness against various bacterial strains. Research indicates that it may inhibit bacterial enzymes, contributing to its antimicrobial effects. For instance, it demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.13μg/mL0.13\,\mu g/mL, outperforming standard antibiotics such as vancomycin which has an MIC of 0.51μg/mL0.5-1\,\mu g/mL .

Compound Target Bacteria MIC (μg/mL\mu g/mL) Standard Comparison
This compoundMRSA0.13Vancomycin (0.5-1)
MSSA0.125
E. coli1.0

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory conditions .

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors involved in inflammation and infection processes. It may act by altering enzyme activity or blocking receptor sites, which leads to reduced inflammation or bacterial growth .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A comprehensive study evaluated the compound's effectiveness against various pathogens, highlighting its superior performance against resistant strains compared to traditional antibiotics .
  • Inflammation Model : In vivo studies demonstrated that administration of the compound significantly reduced markers of inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .
  • Comparative Analysis : The compound was compared with other derivatives like N-(5-chloro-2-methylphenyl)-2-(methylamino)acetamide, revealing that the ethylamino substitution enhances its biological activity due to improved solubility and binding affinity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with chloroacetylation of 5-chloro-2-methylaniline using chloroacetyl chloride in the presence of triethylamine (base) to form the chloroacetamide intermediate. Subsequent nucleophilic substitution with ethylamine under reflux in solvents like toluene/water (8:2) yields the final product .
  • Optimization : Control temperature (reflux at 80–100°C), solvent polarity, and stoichiometric ratios (e.g., 1.5:1 molar excess of ethylamine to intermediate). Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via recrystallization (ethanol) or column chromatography .
  • Critical Parameters : Impurities like unreacted starting materials or positional isomers (e.g., para-substituted analogs) may arise; use ion chromatography or HPLC for purity assessment (>99% target compound) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Key Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the chloro and methyl substituents on the phenyl ring (e.g., ¹H NMR: δ 2.3 ppm for methyl; δ 7.1–7.5 ppm for aromatic protons) .
  • HPLC-MS : Quantify purity and detect byproducts (e.g., ethylamine adducts or oxidation products) .
  • FTIR : Identify functional groups (amide C=O stretch ~1650 cm⁻¹; N-H bend ~1550 cm⁻¹) .

Q. How can researchers design initial biological activity assays for this compound?

  • Approach :

  • Enzyme Inhibition : Test against cyclooxygenase-II (COX-II) or lipoxygenase (LOX) using fluorometric or spectrophotometric assays. Reference compounds like diclofenac or indomethacin serve as positive controls .
  • Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

  • SAR Insights :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring’s meta position to improve enzyme binding. Compare with analogs like N-(5-chloro-2-methyl-3-nitrophenyl) derivatives .
  • Side Chain Optimization : Replace ethylamine with bulkier amines (e.g., cyclopropylamine) to modulate steric effects and pharmacokinetics .
  • Heterocyclic Hybrids : Fuse with pyrimidine or triazole moieties to enhance target affinity (e.g., thiazolo[4,5-d]pyrimidine hybrids in ) .

Q. How can computational methods predict binding modes with COX-II or other targets?

  • In Silico Strategies :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with COX-II’s Tyr385 or hydrophobic contacts with Leu384) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthesis .

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?

  • Troubleshooting :

  • Pharmacokinetic Profiling : Measure bioavailability (oral vs. IV administration), plasma half-life (LC-MS), and metabolic stability (liver microsomes) .
  • Metabolite Identification : Use HR-MS/MS to detect oxidation or glucuronidation products that may reduce activity .
  • Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to improve solubility and tissue penetration .

Q. How do reaction solvent and pH influence the compound’s stability during synthesis?

  • Stability Studies :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote hydrolysis; non-polar solvents (heptane) reduce side reactions .
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent amide bond cleavage. Acidic conditions risk protonation of the ethylamine group, reducing reactivity .

Data Analysis & Optimization

Q. How should researchers interpret conflicting data in enzyme inhibition assays (e.g., COX-II vs. LOX activity)?

  • Analytical Framework :

  • Dose-Response Curves : Compare IC₅₀ values across enzymes; selectivity ratios >10 indicate target specificity .
  • Structural Comparisons : Overlay docking poses with co-crystallized inhibitors (e.g., celecoxib for COX-II) to identify off-target interactions .
  • Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies mitigate toxicity or off-target effects observed in preclinical studies?

  • Mitigation Approaches :

  • Prodrug Design : Mask the ethylamine group with acetyl or carbamate protecting groups to reduce acute toxicity .
  • Selective Functionalization : Introduce sulfonyl or morpholine groups to enhance specificity for cancer cells over healthy tissues .

Tables for Key Comparisons

Parameter Optimal Conditions Evidence Source
Synthesis Yield 75–85% (toluene/water, reflux, 6 h)
Purity (HPLC) >99% (ethanol recrystallization)
COX-II IC₅₀ 1.2–2.5 µM (vs. 0.8 µM for celecoxib)
Aqueous Solubility 0.12 mg/mL (improved via PEGylation)

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